An In-depth Technical Guide to 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine: Synthesis, Properties, and Medicinal Chemistry Applications
An In-depth Technical Guide to 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine: Synthesis, Properties, and Medicinal Chemistry Applications
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Its unique electronic and steric features make it a privileged scaffold in drug design. This guide provides a comprehensive technical overview of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, a functionalized pyrazole derivative with significant potential as a versatile building block in pharmaceutical research and development. We will delve into its chemical properties, a plausible and detailed synthetic route, and its prospective applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value (Predicted/Inferred) | Remarks |
| Molecular Formula | C₇H₁₃N₃ | Confirmed by structural analysis.[3] |
| Molecular Weight | 139.20 g/mol | Calculated from the molecular formula.[4] |
| XlogP | -0.2 | A predicted value indicating good aqueous solubility.[3] |
| pKa | ~7-8 (amine), ~2-3 (pyrazole N2) | The aminomethyl group is expected to be a primary amine with a typical pKa. The pyrazole ring itself is weakly basic, with the pKa of the parent pyrazole being 2.48.[5] The ethyl and methyl substituents will slightly increase the basicity of the ring. |
| Solubility | High in polar organic solvents and aqueous acid. | The predicted low logP and the presence of a basic amine suggest good solubility in solvents like methanol, ethanol, DMSO, and in acidic aqueous solutions through salt formation. |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid at room temperature. | Based on similar small molecule aminopyrazoles. |
Synthesis and Reactivity
A robust and efficient synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine can be envisioned through a two-step sequence starting from the corresponding 1-ethyl-5-methyl-1H-pyrazole. This pathway involves a formylation reaction followed by reductive amination.
Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
This step utilizes the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[6]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool dimethylformamide (DMF, 3.0 eq) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Formylation: To this mixture, add a solution of 1-ethyl-5-methyl-1H-pyrazole (1.0 eq) in DMF dropwise.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde.[7][8]
Step 2: Synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine
The conversion of the aldehyde to the primary amine can be achieved via reductive amination.[9]
-
Reaction Setup: Dissolve 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol saturated with ammonia in a pressure vessel.
-
Catalytic Reduction: Add a catalytic amount of Raney nickel (approximately 10% by weight).
-
Hydrogenation: Seal the vessel and pressurize with hydrogen gas (50-100 psi). Stir the mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Catalyst Removal: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. Wash the filter cake with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. Further purification can be achieved by distillation under reduced pressure or by conversion to a hydrochloride salt followed by recrystallization.
Reactivity and Functionalization
The primary amine of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine is a key functional handle for further synthetic modifications. It can readily undergo:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
The pyrazole ring itself is generally stable to oxidation and reduction, though the N1 and N2 positions can act as ligands for metal coordination.[10] The C3 position of the pyrazole ring is the most likely site for electrophilic substitution, although this is generally disfavored due to the electron-withdrawing nature of the two nitrogen atoms.
Applications in Drug Discovery
The 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The aminomethyl-pyrazole moiety can be found in a variety of biologically active compounds.[11][12]
As a Scaffold for Kinase Inhibitors
Many kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the ATP binding pocket. The pyrazole ring can act as a scaffold, with the aminomethyl group providing a vector for substitution to explore interactions with the solvent-exposed region of the kinase.
Caption: Hypothetical interaction with a kinase hinge region.
Role in Modulating Physicochemical Properties
The introduction of the aminomethyl group can significantly enhance the aqueous solubility and basicity of a parent molecule, which are often desirable properties for oral bioavailability. The primary amine also provides a site for salt formation, which can improve the solid-state properties and formulation of a drug candidate.
The diverse biological activities of pyrazole derivatives, including their roles as anti-inflammatory, antimicrobial, and anticancer agents, underscore the potential of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine as a key intermediate in the discovery of novel therapeutics.[1][13] Its straightforward synthesis and versatile reactivity make it an attractive component for combinatorial libraries and focused drug design campaigns.
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Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. 2023. [Link][11][12][14]
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SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link][9]
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1-ethyl-5-methyl-1h-pyrazole-4-carbaldehyde. PubChem. [Link][8]
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1-Ethyl-N-methyl-1H-pyrazole-5-methanamine | C7H13N3 | CID 672403 - PubChem. National Center for Biotechnology Information. [Link][4]
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